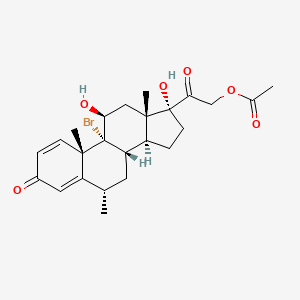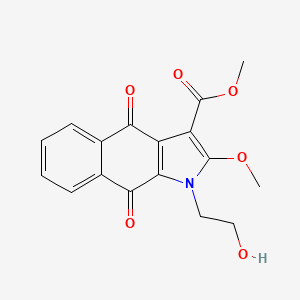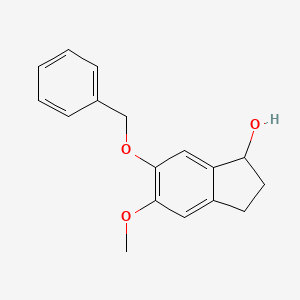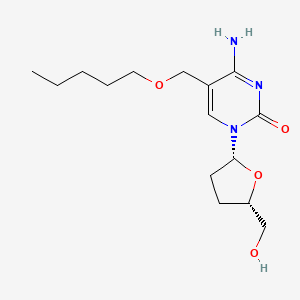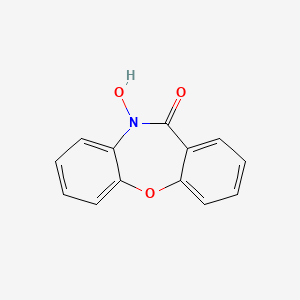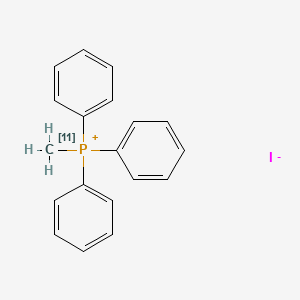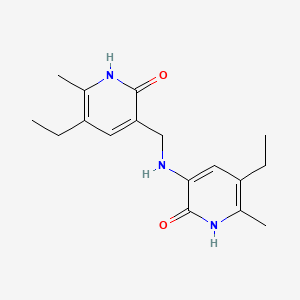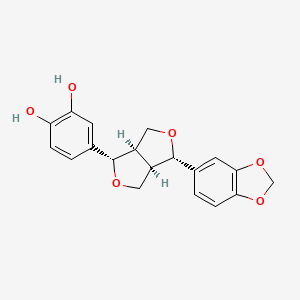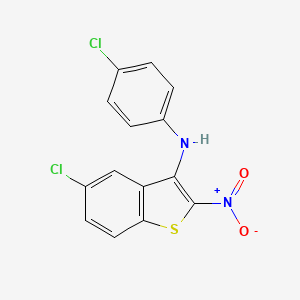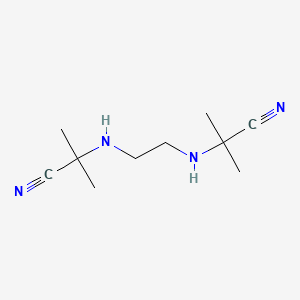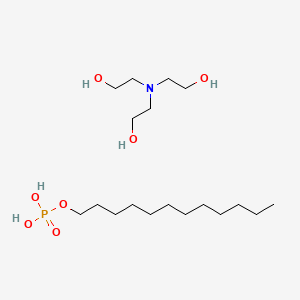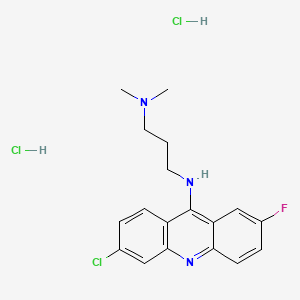![molecular formula C10H16ClNO2 B12794483 2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane CAS No. 75107-65-2](/img/structure/B12794483.png)
2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfatides are synthesized by the 3-O-sulfation of galactosylceramide, mediated by the enzyme 3′-phosphoadenosine5′phosphosulfate:cerebrosidesulfo transferase in the Golgi apparatus . The synthesis involves the use of specific reagents and conditions to achieve the desired sulfation.
Industrial Production Methods
Industrial production of sulfatides involves the extraction and purification from natural sources, such as bovine brain. The process includes several steps of extraction, purification, and characterization to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfatides undergo various chemical reactions, including:
Oxidation: Sulfatides can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfatides to their corresponding alcohols.
Substitution: Sulfatides can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of sulfatides.
Applications De Recherche Scientifique
Sulfatides have a wide range of scientific research applications:
Chemistry: Used as lipid standards in electrospray ionization-mass spectrometry (ESI-MS/MS) analysis.
Medicine: Elevated levels of sulfatides are implicated in renal, ovarian, and adenocarcinoma.
Mécanisme D'action
Sulfatides exert their effects through various molecular targets and pathways:
Myelin Sheath Formation: Sulfatides are essential components of the myelin sheath, contributing to its structural integrity and function.
Immune Response: They play a role in immune response by binding to fibrinogen and eliciting anticoagulant activity.
Insulin Secretion: Sulfatides are involved in the regulation of insulin secretion, impacting glucose metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cerebrosides: Similar to sulfatides but lack the sulfate group.
Gangliosides: Glycosphingolipids with one or more sialic acids linked on the sugar chain.
Sphingomyelins: Phospholipids containing a sphingosine backbone.
Uniqueness of Sulfatides
Sulfatides are unique due to their specific role in the myelin sheath and their involvement in various biological processes, including immune response and insulin secretion. Their anionic nature and sulfation make them distinct from other glycosphingolipids .
Propriétés
Numéro CAS |
75107-65-2 |
|---|---|
Formule moléculaire |
C10H16ClNO2 |
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
2-chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16ClNO2/c1-8(2)7-4-5-9(8,3)10(11,6-7)12(13)14/h7H,4-6H2,1-3H3 |
Clé InChI |
PRNLMIWZDMEOAO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)([N+](=O)[O-])Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


